Volemitol
Overview
Description
Volemitol, also known as D-glycero-D-manno-heptitol, is a naturally occurring seven-carbon sugar alcohol. It is widely distributed in plants, red algae, fungi, mosses, and lichens. This compound was first isolated from the mushroom Lactarius volemus by the French scientist Émile Bourquelot in 1889 . In certain higher plants, such as Primula species, this compound plays several important physiological roles, including functioning as a photosynthetic product, phloem translocate, and storage carbohydrate .
Preparation Methods
Synthetic Routes and Reaction Conditions: Volemitol can be synthesized through the reduction of sedoheptulose using a NADPH-dependent ketose reductase enzyme. This enzyme, known as sedoheptulose reductase, has a pH optimum between 7.0 and 8.0 and displays high substrate specificity . The reaction conditions typically involve the use of enzyme extracts from plants that naturally contain this compound, such as Primula species .
Industrial Production Methods: Industrial production of this compound is not well-documented, but it is likely to involve biotechnological methods that utilize the natural biosynthetic pathways found in plants. This could include the use of genetically engineered microorganisms or plant cell cultures to produce this compound in large quantities.
Chemical Reactions Analysis
Types of Reactions: Volemitol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to produce corresponding heptonic acids using oxidizing agents such as nitric acid.
Substitution: this compound can undergo substitution reactions where hydroxyl groups are replaced by other functional groups under specific conditions.
Major Products: The major products formed from these reactions include heptonic acids from oxidation and various substituted heptitols from substitution reactions.
Scientific Research Applications
Volemitol has several scientific research applications across various fields:
Chemistry: this compound is used as a model compound to study the properties and reactions of sugar alcohols.
Biology: In plants, this compound serves as a photosynthetic product, phloem translocate, and storage carbohydrate.
Industry: this compound is used in the food industry as a natural sweetener and in the pharmaceutical industry for its potential health benefits.
Mechanism of Action
The mechanism by which volemitol exerts its effects involves its role as a photosynthetic product and phloem translocate in plants. This compound is synthesized from sedoheptulose through the action of sedoheptulose reductase . It functions in metal ion chelation, translocation, and remobilization to fulfill nutrient requirements essential for plant growth and development .
Comparison with Similar Compounds
Sedoheptulose: A seven-carbon sugar that is a precursor to volemitol.
Perseitol: Another seven-carbon sugar alcohol that is structurally similar to this compound.
Mannitol: A six-carbon sugar alcohol that shares similar properties with this compound but differs in its carbon chain length.
Uniqueness of this compound: this compound is unique due to its specific roles in plants, including its function as a photosynthetic product, phloem translocate, and storage carbohydrate . Its ability to chelate metal ions and facilitate nutrient translocation further distinguishes it from other sugar alcohols .
Biological Activity
Volemitol, a seven-carbon sugar alcohol chemically known as d-glycero-d-manno-heptitol, is primarily found in certain species of the genus Primula. This compound plays significant roles in plant physiology, particularly in carbohydrate metabolism, photosynthesis, and phloem transport. The following sections delve into the biological activities of this compound, supported by research findings and case studies.
1. Physiological Functions in Plants
This compound serves as a crucial nonstructural carbohydrate in Primula species. Research indicates that it can constitute up to 25% of the dry weight in leaves, with concentrations reaching 50 mg/g fresh weight in source leaves. It is the predominant carbohydrate alongside sedoheptulose and sucrose .
Table 1: Concentration of Carbohydrates in Primula Leaves
Carbohydrate | Concentration (mg/g fresh weight) | Percentage of Dry Weight |
---|---|---|
This compound | 50 | 25% |
Sedoheptulose | 36 | - |
Sucrose | 4 | - |
2. Phloem Mobility and Transport
This compound has been identified as a phloem-mobile carbohydrate, accounting for approximately 21% of the carbohydrates exuded from mature polyanthus leaves during diurnal cycles. This mobility is essential for its role in translocating nutrients within the plant .
Case Study: Diurnal Exudation Rates
In a study measuring carbohydrate exudation from leaves, it was found that out of 106 nmol (31.5 μg) of carbohydrates exuded per gram of leaf fresh weight per hour, about 58% were sucrose and 21% were this compound, highlighting its significance in nutrient transport .
3. Enzymatic Production and Metabolism
The biosynthesis of this compound involves a novel enzyme known as sedoheptulose reductase, which catalyzes the reduction of sedoheptulose to produce this compound. This enzyme exhibits high substrate specificity and operates optimally at a pH range of 7.0 to 8.0 with apparent values of 21 mM for sedoheptulose and 0.4 mM for NADPH .
Table 2: Enzyme Characteristics
Enzyme | Substrate | (mM) | Optimal pH |
---|---|---|---|
Sedoheptulose Reductase | Sedoheptulose | 21 | 7.0 - 8.0 |
NADPH | 0.4 |
4. Antimicrobial Potential
Research has also explored the antimicrobial properties associated with sugar alcohols like mannitol, which is structurally related to this compound. Studies suggest that targeting mannitol metabolism may provide alternative strategies for developing antibiotics against pathogenic bacteria such as Staphylococcus aureus. The physiological roles of mannitol metabolism could be leveraged to enhance antimicrobial efficacy .
5. Conclusion
This compound is not only integral to the metabolic processes within Primula species but also presents potential applications in agricultural biotechnology and antimicrobial research. Its roles as a major carbohydrate source, along with its unique enzymatic pathways, underscore its importance in plant physiology and potential therapeutic applications.
Properties
IUPAC Name |
(2R,3R,5R,6R)-heptane-1,2,3,4,5,6,7-heptol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h3-14H,1-2H2/t3-,4-,5-,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXQKEKGBFMQTML-KVTDHHQDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(CO)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H](C([C@@H]([C@@H](CO)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701021103 | |
Record name | (2R,3R,5R,6R)-1,2,3,4,5,6,7-Heptaneheptol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701021103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
488-38-0, 2226642-56-2 | |
Record name | Volemitol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488380 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2R,3R,5R,6R)-1,2,3,4,5,6,7-Heptaneheptol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701021103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-glycero-D-manno-heptitol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.978 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VOLEMITOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4DGQ5L6AJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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